1-[4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]phenyl]ethanone
Overview
Description
1-[4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]phenyl]ethanone is a compound that belongs to the class of aryl piperazines. This compound is known for its potential pharmacological activities, including anticonvulsant and antidepressant properties .
Preparation Methods
The synthesis of 1-[4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]phenyl]ethanone involves several steps. One common method includes the reaction of 1-(1,3-benzodioxol-5-ylmethyl)piperazine with 4-chloroacetophenone under specific conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-[4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its effects on neurotransmission and potential use in treating neurological disorders.
Medicine: Explored for its anticonvulsant and antidepressant properties.
Mechanism of Action
The mechanism of action of 1-[4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]phenyl]ethanone involves its interaction with neurotransmitter systems in the brain. It is believed to influence GABA-ergic neurotransmission, which plays a crucial role in its anticonvulsant and antidepressant effects . The compound may interact with specific receptors and pathways involved in these processes.
Comparison with Similar Compounds
1-[4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]phenyl]ethanone can be compared with other aryl piperazine derivatives, such as:
1-[4-(4-benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-phenyl]-3-phenyl-urea: Known for its anticonvulsant and antidepressant activities.
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine: Another compound with similar structural features and potential pharmacological activities.
The uniqueness of this compound lies in its specific molecular structure, which contributes to its distinct pharmacological profile.
Properties
IUPAC Name |
1-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-15(23)17-3-5-18(6-4-17)22-10-8-21(9-11-22)13-16-2-7-19-20(12-16)25-14-24-19/h2-7,12H,8-11,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAZCKQJTNGNQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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